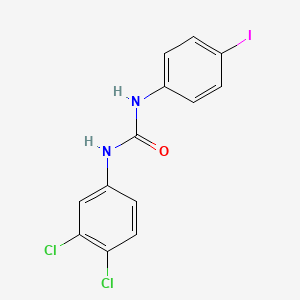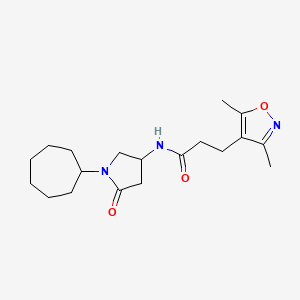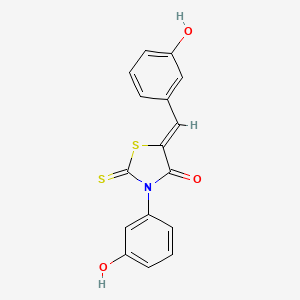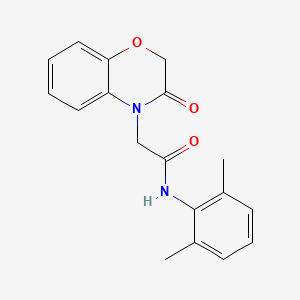![molecular formula C13H9Cl2N3O2 B6084024 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B6084024.png)
N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
准备方法
The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with pyridine-2-carbohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified by recrystallization from a suitable solvent .
化学反应分析
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium thiocyanate.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its biological activity.
Medicine: Research is ongoing to explore its pharmacological properties, including its potential as an anticancer and antimicrobial agent.
Industry: It is used in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit the activity of the enzymes, leading to various biological effects .
相似化合物的比较
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structure and properties. Similar compounds include:
- N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
属性
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-5-8(12(19)10(15)6-9)7-17-18-13(20)11-3-1-2-4-16-11/h1-7,19H,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVXDGMIMLRGBD-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclohexyl-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6083954.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one](/img/structure/B6083991.png)

![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6084005.png)

![[(2S)-1-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B6084007.png)

![N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)
